

# comparison of trisulfur (S<sub>3</sub>) and ozone (O<sub>3</sub>) structures

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## Compound of Interest

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A Comparative Guide to the Structures of **Trisulfur** (S<sub>3</sub>) and Ozone (O<sub>3</sub>)

This guide provides a detailed comparison of the molecular structures of **trisulfur** (S<sub>3</sub>) and ozone (O<sub>3</sub>). Both triatomic molecules are isoelectronic and serve as important examples of bent molecular geometry and resonance. The following sections present quantitative structural data, the experimental methods used for their determination, and a visual comparison of their geometries.

## Data Presentation: Structural Parameters

**Trisulfur** and ozone share a similar bent molecular structure with C<sub>2v</sub> symmetry.<sup>[1][2]</sup> However, their bond lengths and angles differ due to the different atomic sizes and electronegativities of sulfur and oxygen. The key structural parameters are summarized below.

Parameter	Trisulfur (S <sub>3</sub> )	Ozone (O <sub>3</sub> )
Bond Length	191.70 ± 0.01 pm[1][3]	127.2 pm[2]
Bond Angle	117.36 ± 0.006°[1][3]	116.78°[2]
Molecular Shape	Bent[1][3]	Bent[2][4]
Symmetry	C <sub>2v</sub> [1]	C <sub>2v</sub> [2]
Bond Order	Intermediate between 1 and 2[1]	~1.5[2]
Dipole Moment	~0.5 D[1]	0.53 D[2]
Magnetic Properties	Diamagnetic[1][3]	Weakly Diamagnetic[2]

## Structural Comparison and Bonding

Both S<sub>3</sub> and O<sub>3</sub> adopt bent structures, analogous to a water molecule, and their bonding involves significant electron delocalization across the three atoms.[1][2]

In ozone, the structure is best represented as a resonance hybrid of two contributing forms, resulting in two equivalent O-O bonds.[2] Each bond has a character intermediate between a single and a double bond, with an overall bond order of approximately 1.5.[2] The O-O bond length of 127.2 pm is shorter than a typical O-O single bond but longer than an O=O double bond.[2][5]

Similarly, **trisulfur** features two equivalent S-S bonds with a bond length of 191.70 pm.[1] This distance falls between the typical lengths of an S-S single bond (~205 pm) and an S=S double bond (~189 pm), indicating partial double bond character due to  $\pi$ -electron delocalization.[1] Computational studies have investigated the bonding nature of both molecules, revealing that they can be described as a mixture of a closed-shell structure and an open-shell biradical structure.[6][7] Ozone has a higher biradical character (18%) compared to **trisulfur** (11%).[6][7]

## Experimental Protocols

The precise determination of the molecular structures of S<sub>3</sub> and O<sub>3</sub> relies on a combination of experimental techniques and computational analysis.

## Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. By analyzing the absorption spectrum, highly accurate values for bond lengths and bond angles can be determined. This method was crucial for establishing the precise geometries of both ozone and **trisulfur**.<sup>[1][2]</sup> The experimental workflow for microwave spectroscopy typically involves:

- **Sample Preparation:** Generating a gaseous sample of the molecule of interest at low pressure. For  $S_3$ , this involves vaporizing elemental sulfur at high temperatures (e.g., 713 K).<sup>[1]</sup>
- **Microwave Irradiation:** Passing microwave radiation of a specific frequency range through the gas sample.
- **Detection:** Measuring the absorption of radiation by the molecules as the frequency is swept.
- **Spectral Analysis:** Assigning the observed absorption lines to specific rotational transitions based on quantum mechanical models.
- **Structure Determination:** Fitting the spectral data to determine the moments of inertia of the molecule, from which the bond lengths and angles are calculated with high precision.

## Electron Diffraction

Gas-phase electron diffraction is another powerful technique used to determine molecular structure. It involves firing a beam of high-energy electrons at a gaseous sample and analyzing the resulting diffraction pattern. The scattering of electrons by the molecule's atomic nuclei provides information about the internuclear distances. This method has been used to confirm the bent geometry and bond lengths of  $S_3$ .<sup>[1]</sup>

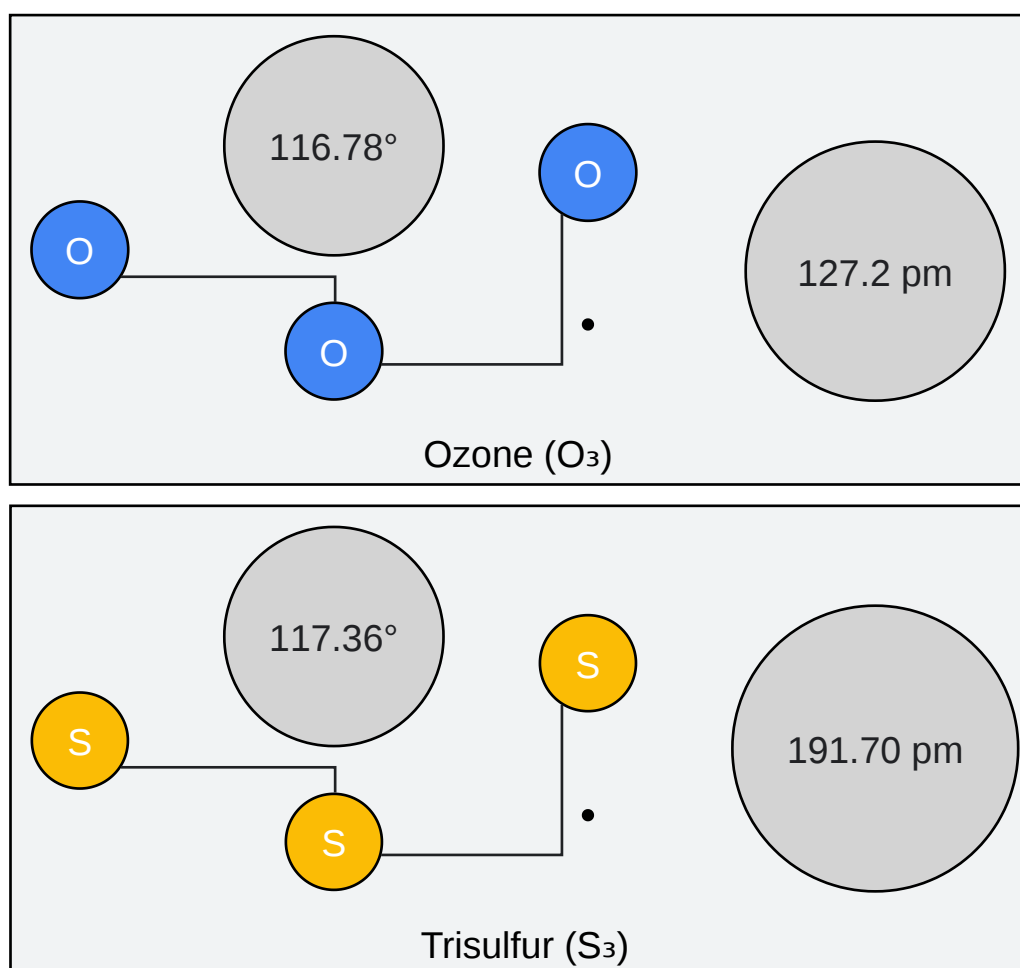
## Computational Chemistry

Modern computational methods, such as high-level ab initio calculations, are used to predict and confirm molecular properties.<sup>[6][8]</sup> These studies can calculate the potential energy surface of a molecule to find its most stable geometry, vibrational frequencies, and bond energies, providing results that complement experimental findings.<sup>[8]</sup> For instance, calculations

have confirmed that the bent ( $C_{2v}$ ) structure of  $S_3$  is more stable than a hypothetical cyclic ( $D_{3h}$ ) structure.[3]

## Visualization

The following diagrams illustrate the structural differences between the **trisulfur** and ozone molecules.



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Caption: Molecular structures of **Trisulfur** ( $S_3$ ) and **Ozone** ( $O_3$ ).

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